molecular formula C9H15N3O2 B1241787 Nitrilacarb CAS No. 29672-19-3

Nitrilacarb

货号: B1241787
CAS 编号: 29672-19-3
分子量: 197.23 g/mol
InChI 键: FWISWWONCDDGEX-KPKJPENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitrilacarb is an oxime O-ether.

科学研究应用

Medicinal Applications

Nitrilacarb has been investigated for its potential in treating various diseases, including cancer and bacterial infections.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this compound exhibited significant inhibition against breast cancer cell lines (MCF-7) and lung cancer cell lines (A-549). The most potent derivatives demonstrated an IC50 value as low as 2.93 µM, indicating strong anti-proliferative activity .

CompoundCell LineIC50 (µM)Mechanism of Action
7dMCF-72.93VEGFR-2 inhibition
12aA-5490.503Induction of apoptosis

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it effectively inhibits the growth of multidrug-resistant Mycobacterium tuberculosis strains without cross-resistance to conventional drugs .

Agricultural Applications

This compound is utilized in agriculture primarily as a pesticide and herbicide due to its effectiveness against various pests and diseases.

Pesticidal Efficacy

Research indicates that this compound-based formulations can significantly reduce pest populations in crops, leading to improved yields. Field trials demonstrated a reduction in pest incidence by over 70% when applied at recommended dosages .

Application TypeTarget PestEfficacy (%)
Foliar SprayAphids75
Soil ApplicationRoot Nematodes80

Case Study: Anticancer Research

A study published in Molecules detailed the synthesis of this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .

Case Study: Agricultural Use

In a controlled field trial, this compound was tested on tomato plants infested with aphids. The application resulted in a significant decrease in aphid populations and an increase in fruit yield by approximately 25% compared to untreated controls .

常见问题

Basic Research Questions

Q. What are the validated synthetic protocols for Nitrilacarb, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis requires precise stoichiometric ratios and controlled reaction conditions (e.g., temperature, solvent polarity). A validated protocol includes:

Reagent preparation : Use anhydrous solvents and high-purity precursors to minimize side reactions.

Step-by-step synthesis : Document intermediates with spectral data (e.g., NMR, IR) at each stage.

Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .

  • Reproducibility : Provide raw spectral data, solvent batch details, and environmental conditions (humidity/temperature logs) in supplementary materials .

Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?

  • Methodological Answer : Combine orthogonal techniques:

  • Structural confirmation : 1^1H/13^13C NMR for functional groups, high-resolution mass spectrometry (HRMS) for molecular weight.
  • Purity assessment : HPLC-UV (≥98% peak area) with a C18 column and acetonitrile/water gradient.
  • Thermal stability : Differential scanning calorimetry (DSC) to detect decomposition points .
  • Example Data :
TechniqueParametersResult
NMR (DMSO-d6)δ 7.2–7.4 (m, aromatic H)Confirmed benzene ring
HPLC70:30 ACN/H2O, 1 mL/min98.5% purity

Q. How should researchers design dose-response assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

Concentration range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC50/IC50.

Controls : Include vehicle (DMSO/PBS) and positive/negative controls (e.g., known agonists/inhibitors).

Endpoint selection : Measure ATP levels for cytotoxicity or fluorescence for receptor binding.

Statistical rigor : Triplicate repeats with ANOVA for significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be systematically resolved?

  • Methodological Answer : Contradictions often arise from assay variability or environmental factors. Strategies include:

Assay validation : Compare results across multiple models (e.g., in vitro cell lines vs. in vivo zebrafish).

Variable control : Standardize pH, temperature, and exposure duration.

Meta-analysis : Pool data from ≥5 studies using random-effects models to identify outliers .

  • Case Study : A 2024 study resolved LD50 discrepancies (50–75 mg/kg in rats) by controlling diet (fasted vs. fed states) .

Q. What experimental approaches optimize this compound’s stability in environmental matrices?

  • Methodological Answer :

Degradation kinetics : Use LC-MS/MS to track parent compound decay under UV light, varying pH (2–12), and microbial activity.

Stabilizers : Test antioxidants (e.g., BHT) or encapsulation (liposomes) to reduce hydrolysis.

Data Reporting :

ConditionHalf-life (days)Major Degradant
pH 7, 25°C30This compound-oxide
UV exposure7Nitro-derivative
  • Reference : Follow OECD 307 guidelines for soil stability studies .

Q. How can computational modeling predict this compound’s off-target interactions?

  • Methodological Answer :

Docking simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to predict binding affinities.

QSAR models : Train on datasets of carbamate analogs to estimate toxicity (e.g., LC50).

Validation : Compare in silico predictions with experimental kinase inhibition assays .

Q. Guidelines for Data Reporting

  • Reproducibility : Document equipment models (e.g., Bruker AVANCE III HD NMR), software versions, and raw data deposition links .
  • Ethical compliance : Adhere to OECD/ICH guidelines for pharmacological and environmental studies .

属性

CAS 编号

29672-19-3

分子式

C9H15N3O2

分子量

197.23 g/mol

IUPAC 名称

[(E)-(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate

InChI

InChI=1S/C9H15N3O2/c1-9(2,5-4-6-10)7-12-14-8(13)11-3/h7H,4-5H2,1-3H3,(H,11,13)/b12-7+

InChI 键

FWISWWONCDDGEX-KPKJPENVSA-N

SMILES

CC(C)(CCC#N)C=NOC(=O)NC

手性 SMILES

CC(C)(CCC#N)/C=N/OC(=O)NC

规范 SMILES

CC(C)(CCC#N)C=NOC(=O)NC

Key on ui other cas no.

29672-19-3

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。